N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core
Scientific Research Applications
N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its structural similarity to other bioactive molecules, it is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It has been found that similar thiazolopyrimidine molecules have shown anticancer activities against various cell lines .
Mode of Action
It is suggested that the compound interacts with its target via residue r43 . The compound’s interaction with its target leads to changes at the molecular level, which could potentially inhibit the growth of cancer cells .
Biochemical Pathways
Similar thiazolopyrimidine molecules have been found to disrupt the genetic pathways of cancer cells .
Result of Action
Similar thiazolopyrimidine molecules have shown potent cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dimethylaniline with a thiazole derivative, followed by cyclization and subsequent functional group modifications to introduce the carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted thiazolo[3,2-a]pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-2-pyridinecarboxamide: This compound shares a similar structural framework but differs in the position and nature of substituents.
5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide: Another thiazolo[3,2-a]pyrimidine derivative with different substituents and potential biological activities.
Uniqueness
N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-4-3-5-12(10(9)2)17-13(19)11-8-16-15-18(14(11)20)6-7-21-15/h3-8H,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDRANCJLHAHTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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